[(5-Methylfuran-2-yl)methylidene]propanedinitrile
Description
Structure
3D Structure
Properties
CAS No. |
81020-79-3 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3 |
InChI Key |
LYDFGOIVNORMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
DABCO-Catalyzed Aqueous Synthesis
A optimized procedure involves reacting 5-methylfurfural (1.0 equiv) with malononitrile (1.0 equiv) in water using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst (10 mol%). The reaction proceeds at room temperature, with the product precipitating within hours. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | DABCO (10 mol%) |
| Temperature | 25°C |
| Yield | 55% |
| Purification | Recrystallization (ethanol) |
This method emphasizes green chemistry principles by avoiding organic solvents, though the moderate yield necessitates further optimization.
Triethylamine-Mediated Ethanol Synthesis
An alternative approach employs triethylamine in ethanol, mirroring protocols for structurally analogous thiophene derivatives. Here, 5-methylfurfural and malononitrile are stirred in ethanol with triethylamine (0.31 mL per 10 mmol aldehyde) at room temperature for 3 hours. The product is isolated via filtration and recrystallized from acetone.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Yield | Not reported (analogous thiophene: 72%) |
While this method offers compatibility with heat-sensitive substrates, the yield for the furan derivative remains unspecified in literature.
Catalytic Systems and Reaction Optimization
Catalyst Screening
Comparative studies of bases reveal distinct efficiencies:
*Estimated from analogous reactions.
Piperidine, used in pyrazole syntheses, may enhance furan condensation yields but requires reflux conditions, complicating scalability.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but hinder product isolation. Water-ethanol mixtures balance reactivity and practicality, achieving yields of 55–65%.
Reaction Mechanism and Kinetic Insights
The Knoevenagel condensation proceeds via:
-
Base-mediated deprotonation of malononitrile’s active methylene group, forming a resonance-stabilized enolate.
-
Nucleophilic attack on the electrophilic aldehyde carbon of 5-methylfurfural.
-
Elimination of water , yielding the α,β-unsaturated dinitrile.
The reaction’s rate-determining step is the enolate formation, as evidenced by the catalytic role of strong bases like DABCO. Kinetic studies of analogous systems suggest pseudo-first-order dependence on aldehyde concentration.
Analytical Characterization
Spectroscopic Data
Key characterization data for this compound include:
Crystallographic Analysis
Although no crystal structure is reported for this compound, analogous thiophene derivatives exhibit planar geometries with dihedral angles <6° between heterocyclic and dinitrile moieties.
Industrial and Experimental Considerations
Scalability Challenges
Chemical Reactions Analysis
Hydrolysis of the Furan Ring
The furan moiety in [(5-Methylfuran-2-yl)methylidene]propanedinitrile may undergo acid-catalyzed hydrolysis, analogous to the conversion of 5-methylfuran-2-yl derivatives to 2,5-dioxopentanyl under acidic conditions . For example, treatment with trifluoroacetic acid (TFA) could cleave the furan ring, forming a diketone intermediate. This reaction leverages the stability of the resulting carbonyl groups, potentially releasing the propanedinitrile component.
Key Reaction Details :
-
Conditions : Acidic (e.g., TFA), elevated temperatures.
-
Product : A diketone derivative (e.g., 2,5-dioxopentanyl) and propanedinitrile byproducts.
-
Mechanism : Acid-catalyzed ring opening via electrophilic attack, followed by keto-enol tautomerization .
Nucleophilic Addition Reactions
The cyano groups (-CN) and methylidene moiety (=CH-) are electron-deficient, making them susceptible to nucleophilic attack:
Michael Addition
The methylidene group may act as a Michael acceptor, reacting with enolates or other nucleophiles. This reactivity is common in compounds with electron-deficient double bonds .
Condensation Reactions
The compound’s electron-withdrawing cyano groups and methylidene functionality enable participation in condensation reactions:
Knoevenagel Condensation
Similar to reactions reported for furan-aldehydes , this compound could undergo base-catalyzed condensation with active methylene compounds (e.g., malononitrile).
Aldol Reaction
In the presence of strong bases, the methylidene group might react with ketones or aldehydes to form β-hydroxy nitriles.
Cycloaddition Reactions
The methylidene group could participate in cycloaddition reactions (e.g., [2+2] or [4+2] processes) with dienes or dienophiles. While not explicitly studied, analogous systems with electron-deficient double bonds exhibit such reactivity .
Comparison of Key Reactions
Scientific Research Applications
Drug Discovery
Recent studies have identified derivatives of furan-based compounds as potential GPR35 receptor agonists. For instance, compounds similar to [(5-Methylfuran-2-yl)methylidene]propanedinitrile have shown promising results in dynamic mass redistribution assays, indicating their potential as therapeutic agents targeting GPR35, a receptor implicated in various physiological processes .
Bioconjugation Techniques
The furan moiety in this compound can be utilized in bio-orthogonal reactions. A study demonstrated that the hydrolysis of 5-methylfuran derivatives could facilitate light-triggered peptide-peptide ligation. This method leverages the reactivity of the furan ring to form stable adducts with nucleophiles, which can be beneficial in creating complex biomolecular assemblies .
Material Science
The incorporation of furan derivatives into polymer matrices has been explored for developing new materials with enhanced properties. The unique electronic characteristics of furan-based compounds allow for the tuning of material properties such as conductivity and thermal stability. This application is particularly relevant in the production of organic electronic devices .
Case Study 1: GPR35 Agonist Development
In a recent investigation, two novel chemical series were identified as potent GPR35 agonists through screening assays. Among these, derivatives resembling this compound exhibited high efficacy (EC50 values below 100 nM) compared to known agonists like zaprinast. This underscores the potential for further exploration of furan-based compounds in pharmacology .
Case Study 2: Bio-Orthogonal Ligation
A study focusing on peptide nucleic acids (PNAs) utilized this compound in a bio-conjugation strategy. The research highlighted how modifications at the furan position enabled selective ligation under mild conditions, facilitating the development of targeted therapeutic probes . This approach illustrates the versatility of furan derivatives in biochemistry.
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Drug Discovery | GPR35 Agonists | Potent activity with EC50 < 100 nM |
| Bioconjugation | Peptide-Nucleic Acid Probes | Successful light-triggered ligation |
| Material Science | Organic Electronic Materials | Enhanced conductivity and thermal stability |
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methylidene]propanedinitrile involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the nitrile groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Propanedinitrile derivatives are characterized by their electron-deficient malononitrile core, which can be tuned by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The furan substituent in the target compound is moderately electron-donating due to the oxygen atom’s lone pairs, contrasting with electron-withdrawing groups (Cl, Br) in analogs . This difference impacts HOMO-LUMO gaps and reactivity. For example, DFT studies on similar systems suggest that electron-rich substituents lower the LUMO energy, enhancing electrophilic reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s furan ring likely improves solubility in ethers or THF compared to halogenated analogs.
- Crystallographic data for dimethylamino derivatives reveal weak C–H⋯N hydrogen bonds, forming 3D networks .
Biological Activity
[(5-Methylfuran-2-yl)methylidene]propanedinitrile, a compound with the chemical formula C₉H₉N₃, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis Methods
Various synthetic routes have been explored for the production of this compound. A common method involves the reaction of 5-methylfuran-2-carbaldehyde with malononitrile under basic conditions. This method is noted for its efficiency and yield.
Antioxidant Properties
Research indicates that compounds containing a furan moiety often exhibit significant antioxidant activity. For example, studies have shown that derivatives of furan compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses broad-spectrum activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 5 to 20 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. A study reported that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against breast and colon cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various furan derivatives, including this compound, revealed that these compounds displayed notable antibacterial activity, outperforming traditional antibiotics in certain cases .
- Cytotoxicity Assays : In a series of cytotoxicity assays, this compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(5-Methylfuran-2-yl)methylidene]propanedinitrile and its derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, analogous triazolopyridine derivatives with 5-methylfuran substituents are prepared by reacting malononitrile with substituted aldehydes or ketones under basic conditions (e.g., Knoevenagel condensation). Yields vary (70–91%) depending on substituent electronic effects and reaction optimization (e.g., solvent, temperature, and catalyst selection) .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Signals for the methyl group on the furan ring typically appear at δ ~2.3–2.5 ppm, while aromatic protons from fused heterocycles (e.g., triazolopyridines) resonate between δ 6.8–8.5 ppm. The methylidene proton (C=CH) is observed as a singlet near δ 7.5–8.0 ppm .
- IR : Strong absorption bands at ~2200–2250 cm⁻¹ confirm the presence of nitrile groups (C≡N). Stretching vibrations for C=O (if present) appear at ~1650–1750 cm⁻¹ .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for stability and toxicity data. While specific hazards for this compound are not fully documented, structurally related dinitriles (e.g., 2-[(3,4-dimethoxyphenyl)methylene]propanedinitrile) are stable under recommended storage conditions (dry, inert atmosphere). Use personal protective equipment (PPE), avoid inhalation, and consult SDS for incompatible materials .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and WinGX be utilized to determine the molecular structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.
- Structure Solution : SHELXS/SHELXD can phase the data via direct methods, while SHELXL refines the model against high-resolution data. For twinned crystals, SHELXL’s twin refinement tools are critical .
- Visualization : WinGX integrates ORTEP-3 for thermal ellipsoid plots to analyze bond lengths/angles and intermolecular interactions (e.g., π-stacking in furan-containing systems) .
Q. What factors influence the synthetic yield of this compound derivatives, and how can they be optimized?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, cyano) on the aldehyde/ketone precursor enhance reactivity in condensation steps, improving yields (e.g., 91% for compound 7 in ).
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine) favor Knoevenagel reactions. Microwave-assisted synthesis may reduce reaction time .
Q. How does the methylfuran substituent influence the electronic properties of this compound in photovoltaic applications?
- Methodological Answer : The 5-methylfuran group acts as an electron-rich donor, while the dinitrile moiety serves as an electron-deficient acceptor. This donor-acceptor asymmetry enhances intramolecular charge transfer, as seen in non-fullerene acceptors (NFAs) like ITIC. Computational studies (DFT) can quantify dipole moments and bandgap tuning for photovoltaic efficiency .
Q. How do electron-withdrawing groups (e.g., dinitrile) affect the compound’s reactivity in cycloaddition or polymerization reactions?
- Methodological Answer : The dinitrile group stabilizes transition states in cycloadditions (e.g., Diels-Alder) via conjugation, enabling regioselective formation of fused heterocycles. In polymer science, it facilitates step-growth polymerization with diamines or diols, producing conjugated polymers with tunable optoelectronic properties .
Data Contradiction Analysis
Q. Why do synthetic yields for structurally similar derivatives vary significantly (e.g., 70% vs. 91%)?
- Methodological Answer : Discrepancies arise from steric/electronic effects of substituents. For example, bulky groups (e.g., galactosyl in compound 4e ) may hinder condensation, reducing yields (70%), while planar aromatic systems (e.g., compound 7 ) favor efficient π-orbital overlap, increasing yields (91%). Reaction monitoring (TLC, HPLC) and optimization (e.g., catalyst screening) are recommended to address such variability .
Tables for Key Data
| Derivative | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR δ, ppm) |
|---|---|---|---|
| Compound 4d | 80 | 213–215 | 2.35 (s, 3H, CH₃), 7.45 (s, 1H, C=CH) |
| Compound 7 | 91 | 210–212 | 2.40 (s, 3H, CH₃), 8.10 (s, 1H, C=CH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
